Molecular Weight and Ligand Efficiency Advantage Over Trimethylpyrazole Analog
The target compound (MW = 297.29 g/mol) is significantly smaller than its closest commercially available analog, 2-(4-fluorophenyl)-N-(2-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)acetamide (CAS 1421473-76-8; MW = 339.37 g/mol), representing a 12.4% reduction in molecular weight [1]. This lower molecular weight, combined with a favorable XLogP3 of 1.4, results in a higher estimated ligand efficiency index (LE = 0.32 kcal/mol per heavy atom assuming a hypothetical 1 μM binding potency, versus approximately 0.29 for the trimethyl analog under the same assumption) [1][2]. For screening-library procurement, this means the target compound consumes fewer heavy-atom resources, leaving greater room for optimization in hit-to-lead campaigns [2].
| Evidence Dimension | Molecular Weight and Computed Ligand Efficiency |
|---|---|
| Target Compound Data | MW = 297.29 g/mol; XLogP3 = 1.4; hypothetical LE ≈ 0.32 kcal/mol per heavy atom (assuming pIC50 = 6.0) |
| Comparator Or Baseline | 2-(4-fluorophenyl)-N-(2-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)acetamide (CAS 1421473-76-8): MW = 339.37 g/mol; hypothetical LE ≈ 0.29 kcal/mol per heavy atom (same assumption) |
| Quantified Difference | MW difference = -42.08 g/mol (-12.4%); LE improvement ≈ +0.03 kcal/mol per heavy atom |
| Conditions | Computed properties from PubChem; LE calculated using standard formula LE = 1.4 × pIC50 / HAC, where pIC50 is assumed = 6.0 for illustrative purposes |
Why This Matters
For fragment-based or hit-expansion libraries, lower MW and higher ligand efficiency are primary selection criteria, making the target compound a more resource-efficient scaffold than bulkier in-class analogs.
- [1] PubChem Compound Summary for CID 71789838. N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)-2-(4-fluorophenyl)acetamide. Molecular Weight, XLogP3. U.S. National Library of Medicine. Accessed April 2026. View Source
- [2] Hopkins, A.L., Groom, C.R., Alex, A. (2004). Ligand efficiency: a useful metric for lead selection. Drug Discovery Today, 9(10), 430-431. View Source
